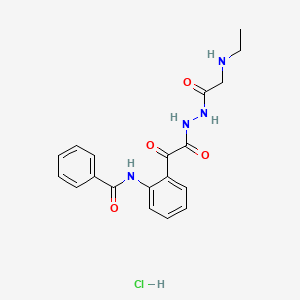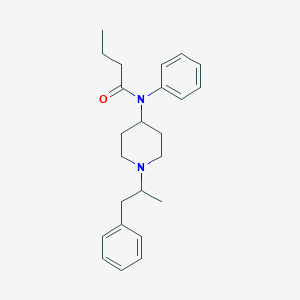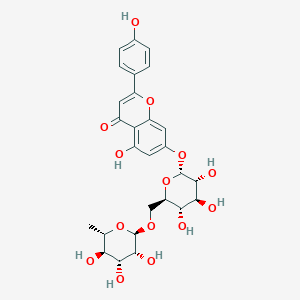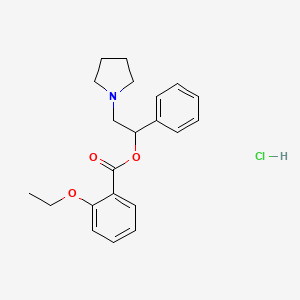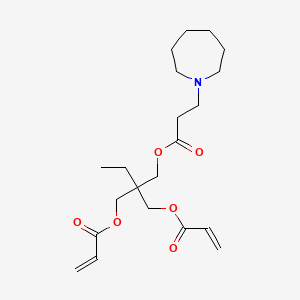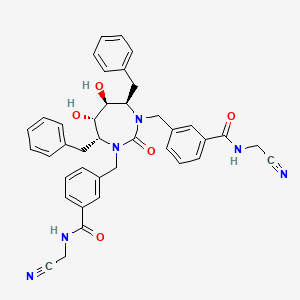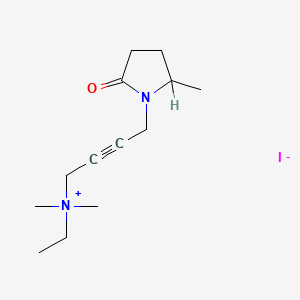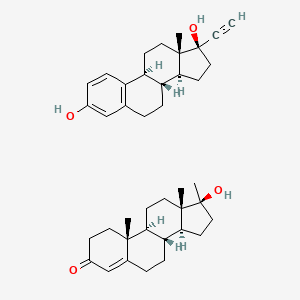
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)-3-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)-3-(1-methylethyl)- is a heterocyclic compound that contains both triazole and triazine rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the use of hydrazine derivatives and nitriles or other suitable starting materials. The reaction conditions can vary, but they often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反应分析
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
科学研究应用
1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives have been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as pharmaceutical agents due to their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Materials Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biology: Study of their interactions with biological targets, such as enzymes or receptors.
作用机制
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives would depend on their specific biological activities. For example, if they act as antimicrobial agents, they might inhibit the growth of bacteria by targeting specific enzymes or pathways. Molecular targets could include proteins, nucleic acids, or cell membranes.
相似化合物的比较
Similar Compounds
Similar compounds might include other triazole and triazine derivatives, such as:
- 1,2,4-Triazole
- 1,3,5-Triazine
- Benzotriazole
Uniqueness
The uniqueness of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)-3-(1-methylethyl)- lies in its specific structure, which combines the triazole and triazine rings with a dichlorophenyl and isopropyl group. This unique structure can impart specific properties and activities that differentiate it from other similar compounds.
属性
CAS 编号 |
86869-96-7 |
|---|---|
分子式 |
C13H11Cl2N5 |
分子量 |
308.16 g/mol |
IUPAC 名称 |
7-(3,4-dichlorophenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C13H11Cl2N5/c1-7(2)12-18-19-13-17-11(6-16-20(12)13)8-3-4-9(14)10(15)5-8/h3-7H,1-2H3 |
InChI 键 |
IHBLFZWKCKNBMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NN=C2N1N=CC(=N2)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


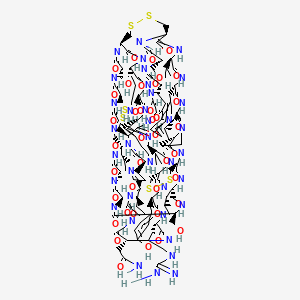
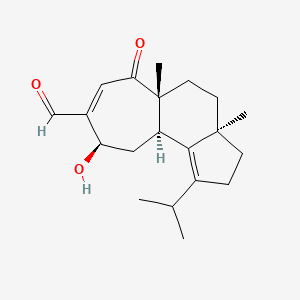
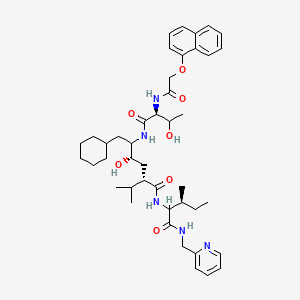
![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)
